

spectroscopic analysis of C₁₈H₁₂N₆O₂S (NMR, FT-IR, UV-Vis)

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Compound of Interest

Compound Name: C₁₈H₁₂N₆O₂S

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Spectroscopic Analysis of C₁₈H₁₂N₆O₂S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula **C₁₈H₁₂N₆O₂S**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a theoretical analysis based on a plausible chemical structure. The predicted data serves as a reference for researchers encountering this or structurally similar molecules in their work.

Proposed Molecular Structure

For the purpose of this guide, we propose the following structure for **C₁₈H₁₂N₆O₂S**: 5-(4-aminophenyl)-3-((4-nitrophenyl)amino)-1,2,4-thiadiazole. This structure is consistent with the molecular formula and contains a variety of functional groups that lend themselves to spectroscopic characterization.

Structure:

Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, FT-IR, and UV-Vis spectroscopic analysis of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.85	s	1H	N-H (thiadiazole amine)
8.15	d	2H	Ar-H (ortho to NO_2)
7.90	d	2H	Ar-H (ortho to thiadiazole)
7.75	d	2H	Ar-H (meta to NO_2)
6.70	d	2H	Ar-H (meta to thiadiazole)
5.50	s	2H	NH_2 (amino group)

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
170.1	C=N (thiadiazole)
155.2	C-S (thiadiazole)
150.5	C-NH ₂
145.8	C-NO ₂
142.3	Quaternary Ar-C
129.7	Ar-C
125.4	Ar-C
121.9	Quaternary Ar-C
118.6	Ar-C
114.2	Ar-C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amine and NH ₂)
3100 - 3000	Medium	Aromatic C-H stretch
1620	Strong	N-H bend (amine)
1595, 1480	Medium-Strong	Aromatic C=C stretch
1540	Strong	N-O asymmetric stretch (NO ₂)
1340	Strong	N-O symmetric stretch (NO ₂)
1250	Medium	C-N stretch
830	Strong	C-S stretch
750	Strong	Aromatic C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition
~280	~15,000	$\pi \rightarrow \pi^*$ (aromatic systems)
~350	~25,000	$\pi \rightarrow \pi^*$ (extended conjugation with nitro group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound **C18H12N6O2S** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 2 seconds.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a 45-degree pulse width and a relaxation delay of 5 seconds.
 - Accumulate 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO- d_6 ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

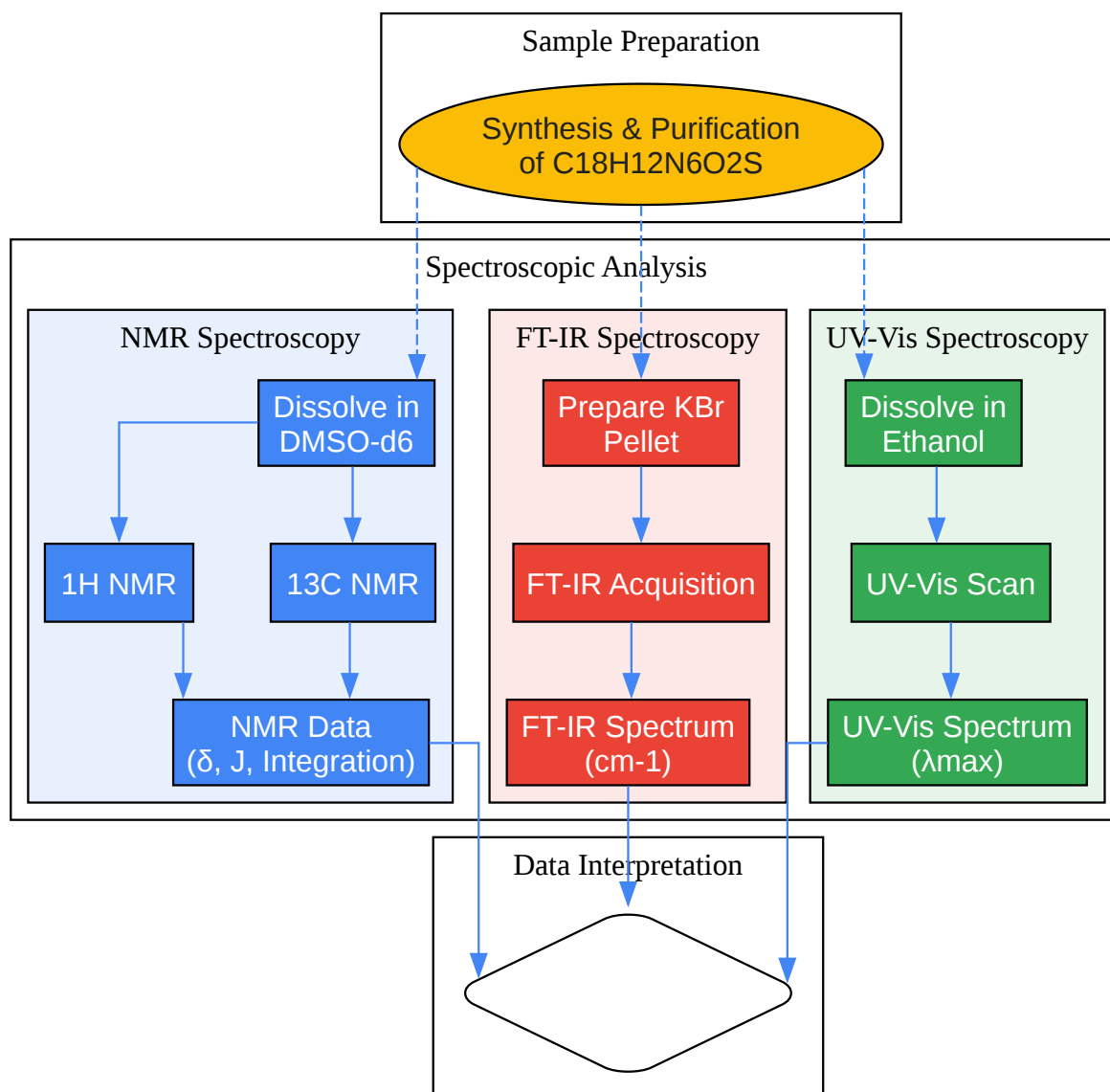
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL. From this stock solution, prepare a dilute solution with a concentration of approximately 10 $\mu\text{g/mL}$.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample from 200 to 800 nm.
- Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance spectrum of the compound. Identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **C18H12N6O2S**.



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Caption: Workflow for the spectroscopic analysis of **C₁₈H₁₂N₆O₂S**.

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